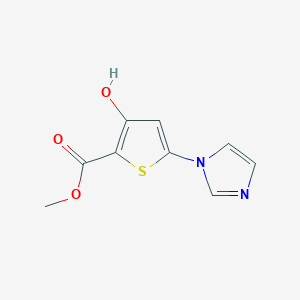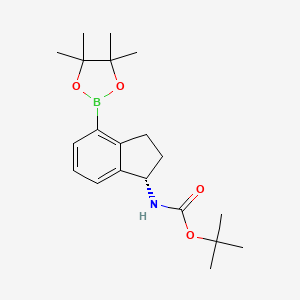
tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is formed by reacting a suitable diol with bis(pinacolato)diboron under catalytic conditions.
Indene Derivative Formation: The indene derivative is synthesized through a series of reactions involving the functionalization of indene.
Coupling Reaction: The boronate ester and the indene derivative are coupled using a palladium-catalyzed cross-coupling reaction.
Carbamate Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The boronate ester can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology:
- Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of advanced materials and polymers due to its unique reactivity and structural properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions. The carbamate group can be cleaved under acidic conditions, releasing the corresponding amine.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Shares the carbamate functional group but lacks the boronate ester.
Phenylboronic acid: Contains the boronic acid moiety but lacks the carbamate group.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the indene derivative.
Uniqueness:
- The combination of the boronate ester and the carbamate group in a single molecule provides unique reactivity patterns, making it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C20H30BNO4 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-16-12-11-13-14(16)9-8-10-15(13)21-25-19(4,5)20(6,7)26-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)/t16-/m0/s1 |
Clé InChI |
KYTLCUZPDSFGPR-INIZCTEOSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@@H](C3=CC=C2)NC(=O)OC(C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


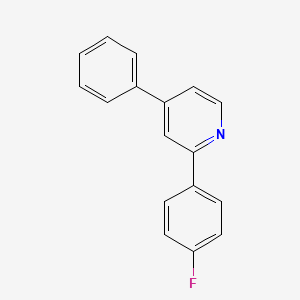
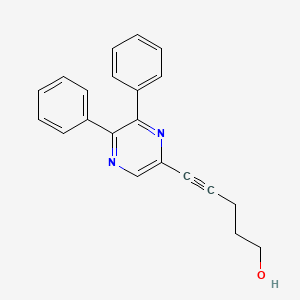

![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)

![Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate](/img/structure/B8311221.png)
![N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
![tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)

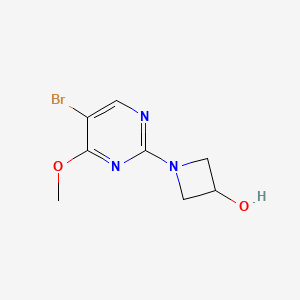
![Sodium 5-(1'-(1-cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carbonyl)-4-oxospiro[chromane-2,4'-piperidin]-6-yl)nicotinate](/img/structure/B8311265.png)

